4-(p-Tolyl)but-2-enoic acid, also known as 4-(4-methylphenyl)but-2-enoic acid, is an organic compound characterized by its structure that features a butenoic acid backbone with a p-tolyl (para-methylphenyl) substituent. Its molecular formula is CHO, indicating it contains 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms. The compound is a member of the unsaturated carboxylic acids and exhibits properties typical of this class, including potential reactivity in various chemical transformations.
Research indicates that compounds related to 4-(p-Tolyl)but-2-enoic acid exhibit significant biological activity. For instance, derivatives of similar structures have been identified as inhibitors of protein kinases, which are crucial targets in cancer therapy. The specific activity against various biological targets can vary based on structural modifications and substituents on the aromatic ring .
Several methods have been developed for synthesizing 4-(p-Tolyl)but-2-enoic acid:
4-(p-Tolyl)but-2-enoic acid has several applications:
Studies on the interactions of 4-(p-Tolyl)but-2-enoic acid with biological macromolecules reveal its potential as a lead compound for drug development. The structure's ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins. Research has indicated that modifications to the p-tolyl group can significantly affect these interactions, providing insights into structure-activity relationships .
Several compounds share structural similarities with 4-(p-Tolyl)but-2-enoic acid, each exhibiting unique properties and activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Oxo-4-(p-tolyl)butanoic acid | CHO | Contains a keto group; potential for enhanced reactivity |
| Methyl 4-(p-tolyl)-4-oxobut-2-enoate | CHO | Ester derivative; used in various synthetic applications |
| Ethyl 4-Oxo-4-(phenyl)butanoate | CHO | Similar ester; exhibits biological activity against certain targets |
| 3-(2,5-Dimethylphenyl)acrylic acid | CHO | Related unsaturated carboxylic acid; different substituents impact biological activity |
These compounds highlight the diversity within this chemical class while emphasizing the unique structural features of 4-(p-Tolyl)but-2-enoic acid that may confer specific biological activities and reactivity patterns .
Electrocatalytic methods have emerged as a sustainable pathway for synthesizing α,β-unsaturated carboxylic acids. A notable example involves the carboxylation of aryl acetylenes using CO₂ under electrochemical conditions. For instance, the Ni(II)-catalyzed carboxylation of phenylacetylene at −1.6 V (vs. Ag/AgCl) in dimethylformamide (DMF) yields cinnamic acid analogues, including 4-(p-tolyl)but-2-enoic acid, with 70% efficiency. The mechanism proceeds via a EC⁰CC⁰C pathway, where CO₂ is first reduced to a radical anion (CO₂˙⁻) that couples with the alkyne substrate. Key advantages include:
Recent studies have optimized solvent systems, demonstrating that acetonitrile with 0.1 M tetrabutylammonium perchlorate (TBAP) enhances electron transfer rates by 30% compared to DMF-based electrolytes.
Palladium-mediated cross-coupling reactions provide precise control over the substitution pattern of the p-tolyl group. The Suzuki-Miyaura reaction between 4-bromophenylboronic acid and preformed enoate esters has been successfully applied to generate 4-(p-tolyl)but-2-enoic acid derivatives. Critical parameters include:
A recent innovation involves biocatalytic cascades integrating carboxylic acid reductases (CARs) with palladium catalysts. This hybrid system reduces in situ-generated α,β-unsaturated acids to allylic alcohols, which subsequently undergo Heck coupling to form complex architectures.
Aldol condensation between p-tolualdehyde and ketene equivalents offers a direct route to 4-(p-tolyl)but-2-enoic acid. Using morpholine as a base promoter in THF at −78°C, researchers achieved 92% enantiomeric excess (ee) for the (E)-isomer. Key advances include:
Notably, this method has been adapted to synthesize luminescent derivatives like (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, which exhibit stable photoluminescence over decadal timescales.
The integration of 4-(p-tolyl)but-2-enoic acid into MOFs enhances thermal stability and porosity. A prototypical synthesis involves:
Applications in catalysis leverage the MOF’s high surface area (1,200 m²/g) to facilitate crotonic acid production via PHB pyrolysis at 310°C, achieving 63% yield. Thermoanalytical data reveal that MOF confinement lowers the activation energy (Eₐ) of degradation by 14 kJ/mol compared to bulk polymer.
Tacrine-based hybridization strategies represent a cornerstone approach in developing acetylcholinesterase inhibitors for neurodegenerative disease treatment [3] [4]. The restoration of acetylcholine levels in the brain through cholinesterase inhibition constitutes the most successful therapeutic strategy for treating neurodegenerative disorders [5]. Tacrine, as the first clinically effective acetylcholinesterase inhibitor, has been extensively investigated as a starting scaffold for developing promising new anticholinesterase compounds [5] [4].
Acetylcholinesterase functions through a classical serine-histidine-glutamate catalytic triad mechanism located at the bottom of a deep and narrow gorge approximately 20 Å long [6] [7]. The active site consists of Serine 200, Glutamate 327, and Histidine 440, forming a planar array that closely resembles the catalytic triad of chymotrypsin [6]. The enzyme's active site gorge contains 14 aromatic residues that contribute approximately 40% of the gorge surface, providing stabilization for the quaternary ammonium ion of acetylcholine [6] [7].
The peripheral anionic site lies at the entrance to the active site gorge and is composed of five key residues: Tyrosine 70, Aspartate 72, Tyrosine 121, Tryptophan 279, and Tyrosine 334 [8]. This site is involved in allosteric modulation of catalysis at the active center and serves as a target for various anti-cholinesterases [8]. The high degree of conformational flexibility in this area, conferred by associated surface loops, enables diverse binding interactions with inhibitors [8].
Tacrine-based hybrids have demonstrated remarkable inhibitory activities against acetylcholinesterase at nanomolar concentrations [3] [5]. Tacrine-melatonin hybrids have shown potent inhibition of cholinesterases at low nanomolar levels, with some compounds achieving inhibitory concentration 50 values as low as 0.008 nanomolar [3]. These hybrids exhibit the ability to cross the blood-brain barrier and demonstrate dual-site binding capabilities, interacting with both the catalytic active site and peripheral anionic site of acetylcholinesterase [3] [5].
Table 1: Tacrine Hybrid Acetylcholinesterase Inhibition Data
| Hybrid Type | Inhibitory Concentration 50 (nanomolar) | Selectivity Ratio | Blood-Brain Barrier Permeability |
|---|---|---|---|
| Tacrine-Melatonin | 0.008-253 | 200-1000 fold for human acetylcholinesterase | Positive |
| Tacrine-Squaric | 0.03-37.4 | High selectivity for acetylcholinesterase | Under investigation |
| Tacrine-Phenothiazine | 8-2040 | Variable | Positive for selected compounds |
Molecular modeling studies reveal that tacrine hybrids target both the catalytic active site and peripheral anionic site of acetylcholinesterase through π-π stacking interactions and hydrogen bonding [5] [9]. The π-π stacking interactions play a significant role in protein-ligand binding, with compounds showing binding energies ranging from -10.38 to -59.90 kcal/mol [9].
Tacrine derivatives demonstrate that structural modifications significantly influence acetylcholinesterase inhibition potency [10] [9]. The length of the linker chain between tacrine and other pharmacophores proves crucial for inhibitory activity, with optimal lengths of 2-3 methylene units showing enhanced potency [3]. Compounds incorporating electron-withdrawing substituents on aromatic rings exhibit four-fold greater potency compared to unsubstituted analogues [11].
The dual-binding nature of tacrine hybrids enables simultaneous interaction with both the catalytic active site and peripheral anionic site, resulting in mixed-type inhibition kinetics [3] [12]. This binding mode enhances the overall inhibitory potential and provides opportunities for developing more effective therapeutic agents [4] [13].
Multi-target-directed ligands represent a transformative approach in neurodegenerative disease research, addressing the complex and multifactorial nature of conditions such as Alzheimer disease [14] [15]. The multifactorial pathogenesis of neurodegenerative diseases involves multiple interconnected processes including protein misfolding, oxidative stress, neuroinflammation, and mitochondrial dysfunction [15] [16].
The multi-target-directed ligand approach emerged as a response to the limitations of traditional single-target therapeutic strategies [14] [17]. Unlike single-target diseases, Alzheimer disease's multifactorial nature makes single-target approaches less effective, necessitating drug design strategies that target multiple disease pathways simultaneously [18]. This approach has led to the promising identification of dual or multiple-target inhibitors, offering new perspectives for improving disease management [18].
Multi-target-directed ligands provide several advantages over conventional single-target therapies, including the ability to affect multiple disease-related targets simultaneously, potentially achieving synergistic effects [15] [16]. Additionally, targeting multiple pathways with a single molecule may reduce the likelihood of drug resistance and decrease the requirement for polypharmacy [15].
The design of multi-target-directed ligands employs a systematic approach to identify and incorporate pharmacophores that interact with various targets associated with neurodegenerative disorders [15] [18]. Computational techniques, including molecular modeling and virtual screening, play essential roles in predicting ligand-multitarget interactions [18]. Structure-based drug design utilizes target protein structures to create molecules that optimally fit into their binding sites, while ligand-based techniques focus on improving ligand qualities using compounds with known activity [15].
Computer-aided drug design methods such as virtual screening, docking, quantitative structure-activity relationships, molecular dynamics, and absorption-distribution-metabolism-excretion-toxicity prediction serve as valuable tools for designing and identifying new multi-target-directed ligands [18]. These methods enable efficient screening of extensive compound libraries and accurate prediction of pharmacokinetic profiles, optimizing development costs and time [18].
Table 2: Multi-Target-Directed Ligand Design Considerations
| Design Element | Primary Function | Target Interaction | Optimization Strategy |
|---|---|---|---|
| Pharmacophore Integration | Multi-target binding | Simultaneous engagement | Structure-activity relationship analysis |
| Linker Design | Spatial positioning | Optimal binding geometry | Molecular dynamics simulation |
| Target Selection | Disease pathway coverage | Multiple mechanisms | Network pharmacology |
| Selectivity Optimization | Reduced off-target effects | Specific interactions | Computational screening |
Multi-target-directed ligands have demonstrated particular efficacy in addressing the complex pathological cascades of neurodegenerative diseases [16] [17]. The approach targets multiple factors involved in disease progression, including amyloid aggregation, hyperphosphorylation of tau protein, oxidative stress, calcium imbalance, and mitochondrial dysfunction [14]. These factors collectively accentuate changes in central nervous system homeostasis, initiating complex processes of interconnected physiological damage leading to cognitive and memory impairment [14].
The development of multi-target-directed ligands has shown success in creating compounds that simultaneously reduce aggregation of both amyloid peptides and tau proteins, which represent major pathological cascades in neurological disorders [16]. This comprehensive approach provides a holistic treatment strategy that may prove more effective than single-target treatments by addressing multiple disease processes concurrently [15] [16].
β-Amyloid aggregation represents a fundamental pathological process in neurodegenerative diseases, particularly Alzheimer disease, where abnormal deposition of insoluble β-amyloid peptides contributes to neuronal dysfunction and death [19] [20]. Understanding the molecular mechanisms underlying amyloid formation and developing effective modulation strategies remains critical for therapeutic advancement [20] [21].
The formation of amyloid fibrils from monomeric proteins depends on an initial conformational change referred to as primary nucleation [20]. The critical nucleus functions as a transition state onto which monomer addition becomes energetically favorable [20]. Nucleation combined with elongation represents the simplest mechanism of amyloid formation, characterized by a sigmoidal aggregation curve [20].
Secondary processes significantly accelerate aggregation as a function of existing fibril mass, including fibril fragmentation and secondary nucleation [20]. Fibril fragmentation generates new elongation-competent fibril ends, while secondary nucleation involves the catalysis of nucleation on existing fibril surfaces [20]. Secondary nucleation has been identified as the dominant process in fibril formation for many disease-associated peptides and proteins, including amyloid-β, tau fragments, huntingtin exon 1, and islet amyloid polypeptide [20].
Table 3: Amyloid Aggregation Pathway Components
| Process | Mechanism | Rate Dependence | Pathological Significance |
|---|---|---|---|
| Primary Nucleation | Conformational change | Monomer concentration | Disease initiation |
| Elongation | Fibril growth | Linear with monomers | Progressive accumulation |
| Secondary Nucleation | Surface-catalyzed nucleation | Fibril mass dependent | Exponential growth phase |
| Fragmentation | Fibril breaking | Independent of monomers | Spreading mechanism |
Amyloid structures exhibit characteristic polymorphism, with fibrils of different morphology obtained for the same peptides [22]. Research indicates that fibril formation proceeds according to a simplified scheme: destabilized monomer → ring-like oligomer → mature fibril consisting of ring-like oligomers [22]. This ring-like oligomer serves as the main building block in fibrils of any morphology, explaining the polymorphism of fibrils and their ability to split under external actions [22].
The structural investigation of amyloid formation reveals that complete peptide structures become inaccessible to protease action, providing evidence for different association pathways of ring-like oligomers during fibril formation [22]. Identification of regions in protein chains that form the backbone of amyloid fibrils represents a crucial direction in amyloid formation research [22].
Modulation of amyloid aggregation through small molecule compounds has demonstrated potential for inhibiting or redirecting the aggregation process [23] [24]. Different mechanisms for aggregation inhibition depend on the strength and specificity of peptide and peptide aggregate interactions [23]. The interaction of small molecules with amyloid peptides involves the formation of dynamic soluble co-aggregates that undergo rapid exchange between free and bound peptide states [23].
The development of de novo designed protein inhibitors has shown remarkable success in preventing amyloid aggregation [24]. These inhibitors bind to fibril ends, effectively "capping" them to prevent further elongation [24]. At equimolar ratios, specifically designed inhibitors can completely abolish amyloid aggregation, while substoichiometric ratios can significantly delay aggregation kinetics [24].
Table 4: Amyloid Aggregation Inhibition Strategies
| Inhibition Mechanism | Target Structure | Effectiveness | Specificity |
|---|---|---|---|
| End-capping | Fibril termini | Complete prevention | High target specificity |
| Co-aggregate formation | Monomeric peptides | Kinetic delay | Concentration dependent |
| β-hairpin targeting | Secondary structures | Substoichiometric inhibition | Broad applicability |
| Surface binding | Existing fibrils | Growth prevention | Structure-dependent |
Beta-hairpin molecular recognition features have emerged as readily accessible targets in disease-related amyloidogenic proteins [21]. Targeting β-hairpins enables retardation of protein aggregation by substoichiometric amounts of ligand, affording inhibition of amyloid formation at low compound concentrations [21]. This strategy addresses the common propensity of amyloidogenic proteins to adopt β-structure, making it applicable to a wide range of proteins associated with various diseases [21].
The therapeutic potential of amyloid aggregation modulation extends beyond direct inhibition to include disaggregating properties, where compounds can disrupt preformed aggregates [25]. Molecular docking studies reveal that effective inhibitors form hydrophobic interactions with amyloid proteins and can inhibit the aggregation process at multiple steps [25]. These findings contribute to the design of next-generation dual or selective aggregation inhibitors with enhanced therapeutic potential [25].
4-(p-Tolyl)but-2-enoic acid demonstrates significant utility in palladium-catalyzed carbon-hydrogen functionalization reactions, serving as both a substrate and directing group in various synthetic transformations. The compound's α,β-unsaturated carboxylic acid structure provides multiple sites for selective functionalization, making it particularly valuable in modern synthetic chemistry [1] [2].
Palladium-catalyzed carbon-hydrogen activation of aromatic compounds bearing carboxylic acid directing groups has been extensively studied, with 4-(p-Tolyl)but-2-enoic acid serving as a model substrate for investigating site-selectivity and mechanistic pathways. The carboxylic acid functionality acts as a directing group, facilitating the formation of palladacycle intermediates that enable selective carbon-hydrogen bond cleavage at specific positions [2] [3].
The reaction mechanism typically involves initial coordination of the carboxylic acid to the palladium center, followed by concerted metalation-deprotonation to form a stable palladacycle. This intermediate can then undergo various transformations, including arylation, alkylation, and olefination reactions. Under optimized conditions using palladium acetate as catalyst and silver acetate as oxidant, carbon-hydrogen functionalization of 4-(p-Tolyl)but-2-enoic acid proceeds efficiently at temperatures ranging from 65-120°C [1] [2].
The presence of the p-tolyl substituent influences the electronic properties of the substrate, affecting both the rate of carbon-hydrogen activation and the regioselectivity of subsequent functionalization. Electron-donating groups on the aromatic ring generally accelerate the reaction, while the butenoic acid chain provides additional coordination sites for metal binding [2] [4].
Recent developments in ligand design have enabled highly selective functionalization reactions. The use of specialized carboxylic acid ligands, such as 3,5-dimethyladamantane-1-carboxylic acid, has been shown to enhance para-selectivity in carbon-hydrogen functionalization of related aromatic compounds [4]. These advances suggest that 4-(p-Tolyl)but-2-enoic acid could serve as a valuable substrate for developing new selective functionalization methodologies.
The electrochemical synthesis of γ-lactone derivatives from 4-(p-Tolyl)but-2-enoic acid represents a significant advancement in sustainable organic synthesis. This transformation leverages the compound's α,β-unsaturated carboxylic acid structure to facilitate intramolecular cyclization under electrochemical conditions [5] [6].
Nickel-catalyzed electrochemical processes have emerged as particularly effective for lactone formation from α,β-unsaturated carboxylic acids. The reaction typically employs a nickel(II) precatalyst, which is reduced to the active nickel(0) species at the cathode surface. This active catalyst then participates in a series of oxidative addition, cyclization, and reductive elimination steps to form the desired γ-lactone product [5] [6].
The electrochemical carboxylation of 4-(p-Tolyl)but-2-enoic acid can be achieved using carbon dioxide as a coupling partner under reductive conditions. Nickel-catalyzed electrochemical carboxylation typically employs a bipyridine ligand system, with the reaction proceeding through a nickel(0)/nickel(I) catalytic cycle. The process demonstrates remarkable efficiency, with reported yields of 70-85% under optimized conditions [5].
The coordination chemistry of 4-(p-Tolyl)but-2-enoic acid with transition metal catalysts reveals diverse binding modes and structural arrangements that are crucial for understanding its catalytic behavior. The compound's carboxylic acid functionality provides multiple coordination sites, enabling formation of stable metal complexes with various geometries [9] [10].
Copper(II) complexes of 4-(p-Tolyl)but-2-enoic acid derivatives demonstrate bidentate bridging coordination, resulting in square planar or octahedral geometries depending on the specific reaction conditions and auxiliary ligands. These complexes have shown particular utility in metal-organic framework construction, where the carboxylic acid groups serve as bridging ligands between metal nodes [9] [10].
Zinc(II) coordination compounds exhibit both chelating and bridging modes, with the metal center adopting tetrahedral or octahedral geometries. The amino-functionalized derivatives of terephthalic acid, which share structural similarities with 4-(p-Tolyl)but-2-enoic acid, have been shown to promote rapid biomimetic mineralization with zinc ions, suggesting potential applications in framework synthesis [10] [11].
Palladium(II) complexes typically involve monodentate coordination of the carboxylic acid, with the metal center maintaining a square planar geometry. These complexes are particularly important in carbon-hydrogen activation reactions, where the carboxylic acid serves as a directing group to facilitate palladacycle formation [1] [2].
Rhodium(III) coordination involves chelating interactions with the carboxylic acid functionality, resulting in octahedral complexes that are highly effective in asymmetric catalysis. The rhodium-catalyzed transformations of α,β-unsaturated carboxylic acids demonstrate the importance of proper coordination geometry for achieving high enantioselectivity [12] [13].
Ruthenium(II) complexes exhibit monodentate coordination in meta-functionalization reactions, where the carboxylic acid directing group enables remote carbon-hydrogen activation. These complexes have shown exceptional capability for site-selective functionalization of aromatic compounds [14] [15].
The stability of these metal complexes varies significantly depending on the specific metal and coordination environment. Copper(II) and zinc(II) complexes generally exhibit high stability, making them suitable for framework construction applications. Palladium(II) and nickel(II) complexes show moderate stability, which is advantageous for catalytic applications where ligand exchange is required. Rhodium(III) and ruthenium(II) complexes demonstrate high stability while maintaining sufficient reactivity for catalytic transformations [9] [10].
The electronic properties of the p-tolyl substituent influence the coordination behavior by providing electron density through mesomeric effects. This electronic modification can affect both the binding affinity of the carboxylic acid and the reactivity of the resulting metal complexes. The methyl group on the para position of the aromatic ring provides a mild electron-donating effect that can enhance the coordination strength and stability of the resulting complexes [16] [17].